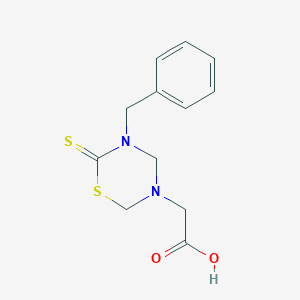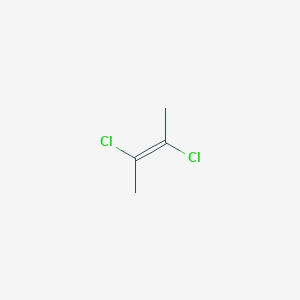
Obaberine
Overview
Description
Obaberine is a naturally occurring isoquinoline alkaloid, primarily found in the roots, rhizomes, and stems of various plants, including those from the Berberidaceae family. It has been traditionally used in folk medicine for its antibacterial and anti-inflammatory properties. Recent studies have highlighted its potential in treating various diseases, making it a compound of significant interest in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Obaberine can be synthesized through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzylamine, followed by reduction and cyclization to form the isoquinoline structure. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The roots and rhizomes of plants like Coptis chinensis are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is purified through various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Obaberine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form berberrubine, a compound with enhanced biological activity.
Reduction: Reduction of this compound can yield dihydroberberine, which has different pharmacological properties.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Berberrubine: Formed through oxidation.
Dihydroberberine: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Obaberine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating cardiovascular diseases, diabetes, and cancer. It has shown promise in reducing blood glucose levels and inhibiting tumor growth.
Industry: Used in the development of natural dyes and as an additive in certain cosmetic products.
Mechanism of Action
Obaberine exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved glucose uptake and lipid metabolism.
Nuclear factor κB (NF-κB): Inhibition of NF-κB reduces inflammation and oxidative stress.
Mitogen-activated protein kinase (MAPK): Modulation of MAPK pathways affects cell proliferation and apoptosis.
Protein kinase B (Akt): Activation of Akt pathways enhances cell survival and growth.
Comparison with Similar Compounds
Obaberine is often compared with other isoquinoline alkaloids such as:
Berberine: Similar in structure but has different pharmacokinetic properties and therapeutic potentials.
Palmatine: Shares similar antibacterial properties but differs in its effects on the cardiovascular system.
Coptisine: Another isoquinoline alkaloid with distinct anti-inflammatory and antioxidant activities.
Uniqueness of this compound: this compound’s unique combination of antibacterial, anti-inflammatory, and potential antidiabetic properties sets it apart from other similar compounds. Its ability to modulate multiple signaling pathways makes it a versatile compound for various therapeutic applications .
Properties
CAS No. |
1263-80-5 |
|---|---|
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14S)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
InChI Key |
FBCXFKWMGIWMJQ-IHLOFXLRSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Key on ui other cas no. |
26252-04-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)





![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
